2-Benzylbenzaldehyde

説明

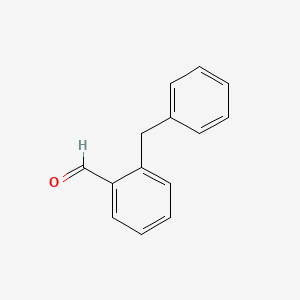

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-benzylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c15-11-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9,11H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMCHWCVLPVAES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzylbenzaldehyde and Its Derivatives

Transition Metal-Catalyzed C-H Activation Strategies

A key approach in modern synthetic chemistry is the direct functionalization of carbon-hydrogen (C-H) bonds, which are ubiquitous in organic molecules. Transition metal catalysis provides a powerful tool for achieving this transformation selectively and efficiently.

Palladium-Catalyzed Benzylic C(sp³)-H Arylation

Palladium catalysts are particularly effective in forging new carbon-carbon bonds. One notable application is the arylation of benzylic C(sp³)-H bonds, which are typically unreactive. This method allows for the direct coupling of a benzyl (B1604629) group with an aryl partner.

To achieve high selectivity in C-H activation, chemists often employ directing groups that position the metal catalyst near the target C-H bond. Transient directing groups (TDGs) are a particularly elegant solution, as they are formed in situ at the beginning of the reaction and removed upon its completion, streamlining the synthetic process. researchgate.netresearchgate.net

Semicarbazide (B1199961) has been identified as an effective and inexpensive transient directing group for the palladium-catalyzed C(sp³)-H arylation of 2-methylbenzaldehydes. researchgate.net This method facilitates the synthesis of a variety of substituted 2-benzylbenzaldehydes. researchgate.netresearchgate.net The reaction proceeds by the in situ formation of a semicarbazone between the 2-methylbenzaldehyde (B42018) and semicarbazide. This intermediate then directs the palladium catalyst to the benzylic C-H bond for the arylation step. The use of semicarbazide is advantageous due to its low cost and the broad applicability of the method to various substrates with good functional group tolerance. researchgate.net

Table 1: Semicarbazide-Mediated Arylation of 2-Methylbenzaldehydes

| Entry | 2-Methylbenzaldehyde Derivative | Aryl Halide | Product | Yield (%) |

| 1 | 2-Methylbenzaldehyde | Iodobenzene | 2-Benzylbenzaldehyde | 85 |

| 2 | 4-Methoxy-2-methylbenzaldehyde | 1-Iodo-4-methoxybenzene | 2-(4-Methoxybenzyl)-4-methoxybenzaldehyde | 78 |

| 3 | 4-Chloro-2-methylbenzaldehyde | 1-Chloro-4-iodobenzene | 2-(4-Chlorobenzyl)-4-chlorobenzaldehyde | 82 |

Note: The data presented in this table is representative and compiled from findings in the referenced literature.

An efficient method for the synthesis of 2-benzylbenzaldehydes involves the use of glycinamide (B1583983) hydrochloride as a transient directing group. uvic.caresearchgate.netseattleu.edu This commercially available and inexpensive reagent facilitates the palladium-catalyzed C(sp³)-H arylation of 2-methylbenzaldehydes, producing a range of this compound derivatives with various functional groups in satisfactory yields. uvic.cauvic.ca This strategy has also proven effective on a gram scale, highlighting its practical utility. uvic.ca

Table 2: Glycinamide Hydrochloride-Assisted C(sp³)-H Arylation

| Entry | 2-Methylbenzaldehyde Derivative | Aryl Iodide | Product | Yield (%) |

| 1 | 2-Methylbenzaldehyde | Iodobenzene | This compound | 80 |

| 2 | 2,4-Dimethylbenzaldehyde | 1-Iodo-4-methylbenzene | 2-(4-Methylbenzyl)-4-methylbenzaldehyde | 75 |

| 3 | 5-Fluoro-2-methylbenzaldehyde | 1-Fluoro-4-iodobenzene | 2-(4-Fluorobenzyl)-5-fluorobenzaldehyde | 72 |

Note: The data presented in this table is representative and compiled from findings in the referenced literature. uvic.caresearchgate.netseattleu.edu

Acetohydrazone has been successfully employed as a transient directing group for the arylation of unactivated C(sp³)-H bonds. figshare.comnih.gov This method allows for the straightforward and efficient synthesis of this compound derivatives from 2-methylbenzaldehyde and iodobenzene. figshare.comnih.govresearchgate.net The reaction proceeds through the formation of an acetohydrazone intermediate, which demonstrates a significant directing effect, leading to good to excellent yields of the desired products. figshare.comnih.gov

Table 3: Acetohydrazone-Guided C(sp³)-H Activation

| Entry | 2-Methylbenzaldehyde Derivative | Aryl Iodide | Product | Yield (%) |

| 1 | 2-Methylbenzaldehyde | Iodobenzene | This compound | 90 |

| 2 | 3-Methoxy-2-methylbenzaldehyde | 1-Iodo-3-methoxybenzene | 2-(3-Methoxybenzyl)-3-methoxybenzaldehyde | 85 |

| 3 | 4-(Trifluoromethyl)-2-methylbenzaldehyde | 1-Iodo-4-(trifluoromethyl)benzene | 2-(4-(Trifluoromethyl)benzyl)-4-(trifluoromethyl)benzaldehyde | 88 |

Note: The data presented in this table is representative and compiled from findings in the referenced literature. figshare.comnih.gov

A highly selective palladium-catalyzed C(sp³)-H biarylation of 2-methylbenzaldehydes has been developed using tert-leucine as a bidentate transient directing group. researchgate.netresearchgate.net This strategy utilizes cyclic diaryliodonium salts as the arylation reagents. researchgate.net The use of tert-leucine is crucial for achieving both reactivity and selectivity in the C-H activation process through proximity-driven metalation. researchgate.netresearchgate.net This method successfully produces a variety of functionalized biaryls containing both aldehyde and iodine groups, which can be further modified for applications in pharmaceutical chemistry and materials science. researchgate.net

Table 4: Tert-Leucine as a Bidentate TDG in C(sp³)-H Biarylation

| Entry | 2-Methylbenzaldehyde Derivative | Diaryliodonium Salt | Product | Yield (%) |

| 1 | 2-Methylbenzaldehyde | Diphenyliodonium-2-carboxylate | 2-(Biphenyl-2-yl)benzaldehyde | 75 |

| 2 | 4-Methyl-2-methylbenzaldehyde | Di(p-tolyl)iodonium-2-carboxylate | 2-(5-Methylbiphenyl-2-yl)-4-methylbenzaldehyde | 70 |

| 3 | 4-Fluoro-2-methylbenzaldehyde | Di(4-fluorophenyl)iodonium-2-carboxylate | 2-(5-Fluorobiphenyl-2-yl)-4-fluorobenzaldehyde | 68 |

Note: The data presented in this table is representative and compiled from findings in the referenced literature. researchgate.netresearchgate.net

Transient Directing Group (TDG) Approaches

Acetohydrazone-Guided C(sp³)-H Activation

Carbon-Carbon (C-C) Bond Insertion Reactions

C-C bond insertion reactions represent another powerful tool for the synthesis of ortho-substituted aromatic compounds, including precursors to this compound derivatives.

Aryne-mediated reactions provide a unique pathway for the construction of ortho-benzylated benzoic acid derivatives. researchgate.net This methodology involves the generation of a highly reactive aryne intermediate, which can then undergo insertion into a C-C σ-bond. researchgate.netnih.gov

A notable example is the insertion of arynes, generated from o-(trimethylsilyl)aryl triflates, into N-tosylacetimidates and N-tosylacetimidamides. researchgate.nettcichemicals.com This reaction proceeds via a [2+2] cycloaddition to form a benzocyclobutene intermediate, which then undergoes ring cleavage to yield o-benzyl benzoic acid derivatives in good yields. researchgate.net The use of Kobayashi's aryne precursor, an o-(trimethylsilyl)aryl triflate, has made the generation of arynes more convenient, allowing for the formation of two sigma bonds on a benzene (B151609) ring in a single step. researchgate.net

This transition-metal-free method offers a mild approach to ortho-difunctionalized arenes. researchgate.net The hexadehydro-Diels–Alder (HDDA) reaction is another strategy that generates aryne intermediates from triyne substrates, which can then be trapped to form complex benzenoid products. nih.gov

| Aryne Precursor | Reactant | Intermediate | Product | Key Features |

| o-(trimethylsilyl)aryl triflate | N-tosylacetimidates/N-tosylacetimidamides | Benzocyclobutene | o-Benzyl benzoic acid derivatives | Transition-metal-free, proceeds via [2+2] cycloaddition and ring cleavage. researchgate.net |

| Triyne | - | ortho-Benzyne | Complex benzenoids | Generated via hexadehydro-Diels–Alder (HDDA) cascade. nih.gov |

Multicomponent Reaction (MCR) Approaches for Related Aldehyde Systems

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. tcichemicals.commdpi.com This approach is highly atom-economical and efficient for generating molecular diversity. mdpi.comnih.gov While direct synthesis of this compound via MCRs is not prominently featured, the principles are widely applied to the synthesis of various aldehyde-containing systems and related heterocyclic structures. mdpi.comnih.gov

Classical MCRs like the Strecker, Hantzsch, Biginelli, and Ugi reactions involve aldehydes as key components. tcichemicals.commdpi.com For instance, the Biginelli reaction is a three-component reaction using aromatic aldehydes, a β-keto ester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. tcichemicals.commdpi.com Similarly, the Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component MCR, utilizes aldehydes, isocyanides, and α-aminoazines to synthesize fused nitrogen-containing aromatic compounds. tcichemicals.commdpi.com

The power of MCRs lies in their ability to rapidly construct complex molecules from simple precursors, making them a valuable tool in drug discovery and combinatorial chemistry. tcichemicals.comnih.gov

| MCR Name | Components | Product Type |

| Biginelli Reaction | Aromatic Aldehyde, β-Keto Ester, Urea/Thiourea | Dihydropyrimidinone tcichemicals.commdpi.com |

| Groebke-Blackburn-Bienaymé (GBB) Reaction | Aldehyde, Isocyanide, α-Aminoazine | Fused Nitrogen-Containing Aromatic Compounds tcichemicals.commdpi.com |

| Ugi Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide tcichemicals.comnih.gov |

| Passerini Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acyloxy Amide nih.govfrontiersin.org |

Advanced Synthetic Techniques and Conditions

Modern synthetic chemistry has embraced advanced techniques to improve reaction efficiency, reduce reaction times, and achieve higher selectivity.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. ugm.ac.idsciforum.net By applying microwave radiation, reactions can be completed in minutes instead of hours, often with higher yields compared to conventional heating methods. ugm.ac.idsciforum.net

This technique has been successfully applied to the synthesis of various aldehyde derivatives. For example, the synthesis of dibenzylidenecyclohexanone derivatives through a crossed aldol (B89426) condensation of benzaldehyde (B42025) derivatives and cyclohexanone (B45756) can be achieved in high yields within minutes under microwave irradiation. ugm.ac.id Similarly, 2-hydroxybenzohydrazide (B147611) derivatives have been synthesized from 2-hydroxybenzohydrazide and benzaldehyde derivatives using microwave irradiation, resulting in good yields and significantly shorter reaction times. fip.org The synthesis of 2-aryl benzimidazole (B57391) derivatives from o-phenylenediamine (B120857) and aromatic carboxylic acids also benefits from microwave assistance, showing reduced reaction times and increased yields. sciforum.net

| Reaction Type | Reactants | Product | Conditions | Advantages |

| Crossed Aldol Condensation | Benzaldehyde derivatives, Cyclohexanone | Dibenzylidenecyclohexanone derivatives | NaOH catalyst, 2 min microwave irradiation | High yields (93-100%), rapid reaction. ugm.ac.id |

| Condensation | 2-Hydroxybenzohydrazide, Benzaldehyde derivatives | N'-Benzylidene-2-hydroxybenzohydrazide derivatives | 2-8 min microwave irradiation (160-320 W) | Good yields (68-81%), short reaction time. fip.org |

| Condensation | o-Phenylenediamine, Aromatic carboxylic acids | 2-Aryl benzimidazole derivatives | Microwave irradiation | Reduced reaction time, increased yields. sciforum.net |

Enantioselective catalysis is crucial for the synthesis of chiral molecules, which are prevalent in pharmaceuticals and natural products. sioc-journal.cnmdpi.com While specific enantioselective methods for this compound are not extensively detailed, the principles are well-established for related aldehyde systems.

Transition metal-catalyzed asymmetric addition of organoboron reagents to aldehydes is a powerful method for producing optically active alcohols. sioc-journal.cn Chiral ligands are used to induce enantioselectivity in catalysts based on rhodium, ruthenium, palladium, and other metals. sioc-journal.cn The development of new chiral ligands is an ongoing area of research to improve the enantioselectivity of these reactions, especially for unactivated aldehydes. sioc-journal.cn

Another approach involves the use of chiral organocatalysts. For instance, axially chiral aldehyde-containing styrenes have been synthesized via a dynamic kinetic resolution guided by an SNAr reaction, using a chiral catalyst to achieve high enantioselectivity. nih.gov The enantioselective addition of diethylzinc (B1219324) to aldehydes, catalyzed by chiral aminodiol derivatives derived from natural products like (−)-β-pinene, also provides a route to enantiomerically enriched alcohols. mdpi.com

The design of adjustable axially chiral biphenyl (B1667301) ligands and catalysts offers a strategy to fine-tune the steric and electronic properties to optimize reactivity and enantioselectivity for specific reactions, including the asymmetric addition of diethylzinc or alkynes to aldehydes. chemrxiv.org

| Catalytic System | Reaction Type | Substrate | Product | Key Feature |

| Transition Metal (Rh, Ru, Pd) with Chiral Ligand | Asymmetric addition of organoboron reagents | Aldehydes | Optically active alcohols | Access to versatile chiral building blocks. sioc-journal.cn |

| Chiral Organocatalyst (e.g., P10) | Dynamic kinetic SNAr reaction | (o-hydroxy)aryl-alkene aldehydes | Axially chiral aldehyde-containing styrenes | High enantioselectivity through dynamic kinetic resolution. nih.gov |

| Chiral Aminodiol Derivatives | Enantioselective addition of diethylzinc | Aldehydes | Enantiomerically enriched alcohols | Use of chiral synthons derived from natural products. mdpi.com |

| Axially Chiral Biphenyl Ligands/Catalysts | Asymmetric additions to aldehydes | Aldehydes, diethylzinc/alkynes | Chiral alcohols/alkynes | Adjustable ligands for optimized enantioselectivity. chemrxiv.org |

Sustainable Methodologies in this compound Synthesis

The development of sustainable chemical processes is a central goal of modern chemistry, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. numberanalytics.comjocpr.com In the synthesis of this compound and its derivatives, several innovative methodologies have emerged that align with the principles of green chemistry. rjpn.orgijnc.ir These approaches focus on improving atom economy, utilizing catalytic systems, and employing environmentally benign reaction conditions.

Catalytic C-H Arylation with Transient Directing Groups

A significant advancement in sustainable synthesis is the use of transient directing groups for the C(sp³)–H arylation of 2-methylbenzaldehydes to produce 2-benzylbenzaldehydes. researchgate.net This strategy avoids the pre-functionalization of starting materials, thus shortening the synthetic route and reducing waste. The directing group forms a reversible bond with the substrate, facilitates the catalytic reaction at a specific C-H bond, and then dissociates, regenerating the original functional group. researchgate.net

Several inexpensive and readily available compounds have been successfully used as transient directing groups. For instance, semicarbazide has been employed in a palladium-catalyzed C(sp³)–H arylation of 2-methylbenzaldehydes. researchgate.net Similarly, acetohydrazide can be used to form an acetohydrazone in situ with 2-methylbenzaldehyde, which then directs the palladium-catalyzed arylation to yield this compound derivatives in good to excellent yields. acs.org Another practical approach utilizes glycinamide hydrochloride as an effective transient directing group for this transformation. researchgate.net These methods are notable for their operational simplicity and good functional group tolerance. researchgate.netacs.org

Table 1: Transient Directing Groups in Sustainable Synthesis of this compound Derivatives

| Transient Directing Group | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Semicarbazide | Palladium (Pd) | Inexpensive directing group, wide substrate scope. | researchgate.net |

| Acetohydrazide | Palladium (Pd) | Forms acetohydrazone in situ, good to excellent yields. | acs.org |

| Glycinamide Hydrochloride | Palladium (Pd) | Practical and efficient synthesis with various functional groups. | researchgate.net |

Brønsted Acid-Catalyzed Dehydrative Cycloaromatization

An efficient and atom-economical approach for the synthesis of polycyclic aromatic hydrocarbons (PAHs), specifically acenes, utilizes 2-benzylbenzaldehydes as starting materials. nii.ac.jp This method involves a dehydrative cycloaromatization reaction catalyzed by a small amount of a Brønsted acid, such as trifluoromethanesulfonic acid (TfOH). nii.ac.jp The reaction is performed in 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP), a solvent known for its ability to stabilize cationic intermediates, which promotes the desired cyclization and suppresses side reactions. nii.ac.jp

In a typical procedure, treating this compound with a catalytic quantity of TfOH in HFIP leads to an intramolecular cationic cyclization followed by dehydration, affording anthracene (B1667546) in high yield. nii.ac.jp This catalytic process is a significant improvement over methods that require a stoichiometric or excess amount of acid. The methodology has been successfully applied to various substituted 2-benzylbenzaldehydes, demonstrating its utility in synthesizing a range of acene derivatives. nii.ac.jp

Table 2: TfOH-Catalyzed Synthesis of Acenes from this compound Derivatives

| Starting Material (this compound Derivative) | Product (Acene) | Catalyst | Yield | Reference |

|---|---|---|---|---|

| This compound | Anthracene | 15 mol% TfOH | 91% | nii.ac.jp |

| 2-(1-Phenylethyl)benzaldehyde | 9-Phenylanthracene | 15 mol% TfOH | 76% | nii.ac.jp |

| 2-(2-Benzylphenyl)-1,3-dioxolane | Anthracene | Catalytic TfOH | 97% | nii.ac.jp |

Application of General Green Chemistry Principles

Beyond specific named reactions, the synthesis of this compound and its derivatives benefits from the application of overarching green chemistry principles. acs.org These include the use of environmentally benign solvents, development of heterogeneous catalysts, and employment of energy-efficient methods. rjpn.orgijnc.ir

Eco-friendly Solvents and Catalysts : Research emphasizes replacing hazardous organic solvents with safer alternatives like water or conducting reactions under solvent-free conditions. jocpr.comrasayanjournal.co.in For instance, the Knoevenagel condensation, a related reaction involving aldehydes, has been effectively carried out in an aqueous medium using potassium alum (KAl(SO4)2·12H2O), an inexpensive, safe, and eco-friendly catalyst. rasayanjournal.co.in Such approaches reduce the environmental impact associated with volatile organic compounds (VOCs).

Energy Efficiency : The use of alternative energy sources like ultrasound irradiation has been shown to promote organic reactions, often leading to higher yields, shorter reaction times, and milder conditions compared to conventional heating. asianpubs.org Ultrasound has been successfully applied in the synthesis of benzoin (B196080) derivatives from aromatic aldehydes, highlighting its potential for related transformations in benzaldehyde chemistry. asianpubs.org

Atom Economy : A core principle of green chemistry is maximizing atom economy, which means designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. acs.org Catalytic reactions, such as the C-H arylation and dehydrative cycloaromatization methods discussed, are inherently more atom-economical than stoichiometric processes, which generate significant inorganic waste. researchgate.netnii.ac.jpacs.org

By integrating these sustainable methodologies, the chemical industry can move towards more environmentally responsible and efficient production of this compound and other valuable chemical compounds. uniroma1.itosaka-u.ac.jp

Reaction Pathways and Transformational Chemistry of 2 Benzylbenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group in 2-benzylbenzaldehyde is a key site for a variety of chemical reactions, including derivatizations of the carbonyl moiety and oxidation-reduction pathways.

Derivatization Reactions of the Carbonyl Moiety

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form new carbon-nitrogen double bonds.

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.comunacademy.com This condensation reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comarkat-usa.org The formation of imines is a reversible process and is often catalyzed by acid. unacademy.com The general reaction involves adding a primary amine to a solution of an aldehyde or ketone, resulting in the liberation of water and the formation of the corresponding imine. masterorganicchemistry.com For instance, the reaction of benzaldehyde (B42025) with ethylamine (B1201723) is a rapid condensation that forms N-benzylideneethanamine. masterorganicchemistry.com

A study on the synthesis of imines from alcohols and amines catalyzed by polymer-incarcerated gold/palladium alloy nanoparticles demonstrated the formation of N-benzyl-benzaldehyde imine from benzyl (B1604629) alcohol and benzylamine (B48309) with a 91% yield. rsc.org Another example is the synthesis of 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine, which has been characterized for its nonlinear optical properties. researchgate.net

Table 1: Examples of Imine Formation Reactions

| Reactants | Product | Catalyst/Conditions | Yield | Reference |

| Benzyl alcohol, Benzylamine | N-Benzyl-benzaldehyde imine | Polymer-incarcerated Au/Pd nanoparticles | 91% | rsc.org |

| 2-Hydroxy-3-methoxybenzaldehyde, 2-Chlorobenzylamine | 2-Hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine | Solution growth technique | Not specified | researchgate.net |

| Benzaldehyde, Ethylamine | N-Benzylideneethanamine | Not specified | Rapid condensation | masterorganicchemistry.com |

This table presents examples of imine formation reactions, including reactants, products, and reaction conditions.

Similar to imine formation, this compound reacts with hydrazine (B178648) and its derivatives to yield hydrazones. libretexts.orgresearchgate.nettaylorandfrancis.com This reaction is a condensation process where the carbonyl oxygen is replaced by a =NNH2 group. researchgate.net Hydrazones are valuable intermediates in organic synthesis, notably in the Wolff-Kishner reduction, which converts aldehydes and ketones to alkanes. libretexts.org

The formation of hydrazones can be achieved by reacting an aldehyde or ketone with hydrazine. libretexts.orgmdpi.com In a specific application, acetohydrazone, formed from this compound and acetohydrazine, acts as a transient directing group in the C(sp3)–H arylation of 2-methylbenzaldehydes. acs.orgfigshare.comacs.org This strategy allows for the efficient synthesis of various this compound derivatives. acs.orgfigshare.com Research has shown that treating aldehydes and ketones with hydrazine (H2NNH2) leads to the formation of hydrazone derivatives. libretexts.org

Table 2: Synthesis of Hydrazone Derivatives

| Reactants | Product | Application | Reference |

| This compound, Acetohydrazine | Acetohydrazone of this compound | Transient directing group for C(sp3)–H arylation | acs.orgfigshare.comacs.org |

| Aldehydes/Ketones, Hydrazine | Hydrazone derivative | Intermediate in Wolff-Kishner reduction | libretexts.org |

This table illustrates the synthesis of hydrazone compounds from this compound and their applications.

Formation of Imine Derivatives

Oxidation and Reduction Pathways

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid or reduced to an alcohol.

The oxidation of this compound yields 2-benzylbenzoic acid. acs.org This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents. The resulting 2-benzylbenzoic acid is a precursor for the synthesis of other compounds, such as anthrone, through intramolecular cyclization reactions. open.ac.uk

Conversely, the reduction of this compound produces 2-benzylbenzyl alcohol. scispace.commolaid.com This reduction can be accomplished using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The Cannizzaro reaction provides a method for the reduction of benzaldehyde to benzyl alcohol. doubtnut.comtardigrade.in

Reactivity of the Benzyl and Aromatic Moieties

Beyond the aldehyde group, the benzylic position and the aromatic rings of this compound offer sites for further functionalization.

Benzylic Functionalization and Arylation

The benzylic C(sp3)–H bonds in precursors to this compound, such as 2-methylbenzaldehydes, are susceptible to functionalization, particularly arylation. researchgate.netresearchgate.nettandfonline.com This transformation is often achieved through transition metal-catalyzed C-H activation. researchgate.net

The use of transient directing groups has proven to be an effective strategy for the C(sp3)–H arylation of 2-methylbenzaldehydes to synthesize 2-benzylbenzaldehydes. researchgate.nettandfonline.com For example, glycinamide (B1583983) hydrochloride can serve as an inexpensive and commercially available transient directing group for this purpose. researchgate.nettandfonline.com In this process, the directing group reversibly binds to the aldehyde, facilitating the palladium-catalyzed arylation at the benzylic position, and is subsequently removed. acs.org Acetohydrazide has also been employed as a transient directing group for the Pd(II)-catalyzed γ-C(sp³)–H (hetero)arylation of aliphatic ketones. researchgate.net Semicarbazide (B1199961) is another effective transient directing group for the C(sp³)–H arylation of 2-methylbenzaldehydes. researchgate.net

Furthermore, copper-catalyzed aerobic double functionalization of benzylic C(sp3)–H bonds in 2-alkylbenzamides has been developed for the synthesis of 3-hydroxyisoindolinones, demonstrating the reactivity of the benzylic position. rsc.org Iron-catalyzed carbene-transfer reactions have also been explored for benzylic C-H functionalization. mdpi.com

Aromatic Ring Transformations

The unique structural arrangement of this compound, featuring two proximal phenyl rings, makes it an ideal precursor for intramolecular cyclization reactions to form polycyclic aromatic hydrocarbons (PAHs). These transformations involve the formation of new carbon-carbon bonds between the aromatic rings, leading to rigid, fused-ring systems such as phenanthrenes and fluorenones.

One significant pathway involves the acid-catalyzed intramolecular cyclization of 2-benzylbenzaldehydes. In the presence of a Brønsted acid catalyst like trifluoromethanesulfonic acid within a solvent such as 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP), 2-benzylbenzaldehydes can undergo a sequential intramolecular cationic cyclization and dehydration. This process effectively stitches the two aromatic rings together to afford phenacenes, including phenanthrene (B1679779) derivatives. researchgate.net The HFIP solvent is believed to play a crucial role by stabilizing the cationic intermediates, thereby promoting the cyclization and suppressing side reactions. researchgate.net

Another critical transformation is the synthesis of the fluorenone core, a scaffold present in many biologically active molecules. sci-hub.se While traditional methods often require pre-functionalized precursors, modern approaches utilize transition-metal catalysis to construct the fluorenone skeleton from simpler starting materials. A notable strategy involves the palladium(II)-catalyzed reaction of benzaldehydes with aryl iodides. sci-hub.seresearchgate.netnih.gov This process employs a transient directing group, such as anthranilic acid, which reversibly binds to the aldehyde. acs.org This directs a cascade of two C-H functionalization events, culminating in the formation of the fluorenone structure. sci-hub.seresearchgate.net This methodology is tolerant of a wide variety of functional groups on both the benzaldehyde and aryl iodide components, allowing for the synthesis of diverse, unsymmetrically substituted fluorenones. sci-hub.se

Table 1: Selected Aromatic Ring Transformations of this compound and Related Precursors

| Transformation | Starting Materials | Catalyst/Reagents | Product | Key Findings | Reference(s) |

| Intramolecular Cationic Cyclization | 2-Benzylbenzaldehydes | Trifluoromethanesulfonic acid (cat.), HFIP | Phenacenes | HFIP stabilizes cationic intermediates, preventing side reactions. | researchgate.net |

| Pd-Catalyzed Fluorenone Synthesis | Benzaldehydes, Aryl Iodides | Pd(OAc)₂, Anthranilic Acid (TDG), K₂CO₃, Ag₂O | Substituted Fluorenones | Utilizes a transient directing group (TDG) for a dual C-H activation cascade. Tolerates diverse functional groups. | sci-hub.seresearchgate.netnih.gov |

Complex Annulation and Cycloaddition Reactions

Beyond intramolecular cyclizations, this compound can participate in reactions that build more complex molecular architectures through annulation (ring-forming) and cycloaddition processes. These reactions are valuable for constructing novel polycyclic and heterocyclic systems.

A key example is the photochemical cycloaddition reaction involving the photoenol of this compound. rsc.org Upon irradiation with UV light, this compound, much like its simpler analog 2-methylbenzaldehyde (B42018), can undergo photoenolization to form a transient E-photoenol. This highly reactive intermediate can be intercepted, or "trapped," by a suitable dienophile in a Diels-Alder type [4+2] cycloaddition. This reaction proceeds in a highly stereoselective manner. For instance, when maleic anhydride (B1165640) is used as the trapping agent, a single, specific adduct is formed. rsc.org This photochemical reactivity provides a pathway to complex polycyclic structures that are not readily accessible through ground-state thermal reactions.

The development of organocatalytic benzannulation strategies represents another important class of complex annulation reactions. semanticscholar.org These methods utilize small organic molecules as catalysts to construct substituted aromatic rings from acyclic precursors. semanticscholar.org These reactions can be classified based on the number of atoms each reactant contributes to the new ring, such as [4+2], [3+3], or [3+2+1] annulations. semanticscholar.org While direct examples employing this compound as a synthon in these specific organocatalytic pathways are not extensively detailed, its structure suggests potential as a precursor in reactions that build upon an existing aromatic framework.

Furthermore, cycloaddition reactions can be used to fundamentally alter aromatic systems. Recent advances have shown that unactivated arenes can undergo formal [3+2] cycloadditions with certain reactive species, leading to dearomatized products. nih.gov These adducts can then undergo subsequent reactions, such as a [4+2] cycloaddition-cycloreversion cascade, to yield new, substituted arenes. nih.gov This "transmutation" of the aromatic ring highlights the advanced synthetic potential of cycloaddition chemistry.

Table 2: Photochemical Cycloaddition of this compound

| Reaction Type | Reactants | Conditions | Intermediate | Key Outcome | Reference(s) |

| Photochemical [4+2] Cycloaddition | This compound, Dienophile (e.g., Maleic Anhydride) | UV Irradiation | E-photoenol | The transient photoenol is trapped by the dienophile in a highly stereoselective cycloaddition to form a complex polycyclic adduct. | rsc.org |

Computational Investigations of 2 Benzylbenzaldehyde and Its Derivatives

Molecular Structure and Conformation Analysis

Molecular structure and conformation analysis are foundational in computational chemistry, providing insights into the three-dimensional arrangement of atoms and the rotational flexibility of a molecule. These studies are crucial for understanding a molecule's physical properties and chemical reactivity. For a molecule like 2-Benzylbenzaldehyde, with its two phenyl rings connected by a methylene (B1212753) bridge and an aldehyde group, conformational analysis is particularly important for determining the most stable spatial arrangement of these functional groups.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.net It is frequently employed to determine the properties of molecules, such as their geometry, vibrational frequencies, and electronic characteristics. imist.mascirp.org DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density.

Optimized Ground State Geometries

The first step in most computational studies is to determine the optimized ground state geometry of the molecule. This process involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. mdpi.com For this compound, this would involve calculating the key bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Data Table: Optimized Geometrical Parameters

A detailed table of optimized bond lengths (in Ångströms) and bond angles (in degrees) for this compound, calculated using a specific DFT method and basis set, would be presented here. However, specific published data for this compound is not available.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. aau.dk It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. aau.dk

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.netresearchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. researchgate.net For this compound, analysis of the HOMO and LUMO would reveal the distribution of electron density and identify the regions most involved in electron donation and acceptance during chemical reactions.

Data Table: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Specific HOMO, LUMO, and energy gap values for this compound from computational studies are not available in the reviewed literature.

Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Typically, regions of negative potential (shown in red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, an MEP map would likely show a negative potential around the oxygen atom of the carbonyl group, indicating its role as a hydrogen bond acceptor and site for electrophilic interaction. The aromatic rings and hydrogen atoms would show regions of neutral (green) and positive potential, respectively. orientjchem.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis is particularly useful for studying charge transfer, hyperconjugative interactions, and delocalization of electron density. icm.edu.pl

Data Table: Second-Order Perturbation Analysis of Donor-Acceptor Interactions

A table presenting the significant donor-acceptor interactions, the corresponding stabilization energies E(2) in kcal/mol, and the involved orbitals (e.g., π -> π*) would be included here. However, specific NBO analysis data for this compound has not been reported in the searched literature.

Advanced Quantum Chemistry Methods

While DFT is a versatile and widely used method, more advanced and computationally intensive techniques can provide even higher accuracy, particularly for describing excited states and complex electronic phenomena like non-covalent interactions and reaction mechanisms. arxiv.orgnumberanalytics.com

Methods such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC) theory, and multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) offer more sophisticated treatments of electron correlation. arxiv.org Time-Dependent DFT (TD-DFT) is a common extension for calculating excited-state properties, such as UV-Vis absorption spectra. researchgate.netnumberanalytics.com

For a molecule like this compound, these advanced methods could be used to:

Accurately calculate the energies of electronic excited states to understand its photophysical properties. muni.cz

Investigate the potential energy surfaces of chemical reactions involving the aldehyde group.

Obtain highly accurate interaction energies with other molecules or biological targets.

The application of these advanced methods is often reserved for smaller systems or specific research questions due to their high computational cost. rug.nl No specific applications of these advanced methods to this compound were found in the reviewed literature.

Coupled-Cluster Theory (CCSD(T)) Applications

Coupled-Cluster (CC) theory is a high-level, ab initio method used in computational chemistry to obtain highly accurate solutions to the Schrödinger equation. wikipedia.orgrsc.org The CCSD(T) method, which stands for Coupled-Cluster with Singles and Doubles and a perturbative treatment of Triple excitations, is often referred to as the "gold standard" of quantum chemistry for its ability to yield results with remarkable accuracy for energetic properties. wikipedia.orgarxiv.org

This method is particularly valuable for establishing precise benchmarks for other, less computationally expensive models like Density Functional Theory (DFT). For a molecule such as this compound, CCSD(T) could be applied to:

Determine Accurate Conformational Energies: The molecule has rotational freedom around the C-C single bonds connecting the benzyl (B1604629) group and the benzaldehyde (B42025) moiety. CCSD(T) can calculate the relative energies of different conformers with high precision, identifying the most stable ground-state geometry.

Calculate Reaction and Activation Energies: For reactions involving this compound, CCSD(T) can provide highly reliable energy barriers and reaction enthalpies. This is crucial for understanding reaction kinetics and mechanisms. arxiv.org

Benchmark Other Methods: While CCSD(T) is highly accurate, its computational cost scales polynomially and can be prohibitive for larger systems. arxiv.org Therefore, it is often used to validate the accuracy of more computationally efficient methods for a specific class of molecules before those methods are applied to a wider range of derivatives or larger systems.

While specific CCSD(T) studies focused solely on this compound are not common in broad literature, the methodology is a cornerstone of modern computational chemistry for achieving near-exact results for small to medium-sized molecules. wikipedia.org

Machine Learning Approaches in Molecular Prediction

The integration of machine learning (ML) into computational chemistry is revolutionizing the prediction of molecular properties. nih.govcecam.org Instead of solving quantum mechanical equations for each new molecule, ML models are trained on large datasets of known molecules and their properties, enabling near-instantaneous predictions. research.google

For this compound and its derivatives, ML approaches can be used for:

Predicting Physicochemical Properties: Models can be trained to predict properties like solubility, lipophilicity (logP), and boiling point based on molecular structure alone. nih.gov

Accelerating Drug Discovery: In the context of designing derivatives for pharmaceutical applications, ML can rapidly screen virtual libraries of thousands of compounds, predicting their bioactivity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. chemrxiv.org

Quantum Chemistry Surrogates: A particularly advanced application involves training ML models, such as graph neural networks (GNNs), on data generated from high-level quantum calculations (like DFT or even CCSD(T)). research.google These "surrogate models" can then predict quantum mechanical properties, such as HOMO-LUMO gaps or reaction energies, at a fraction of the computational cost. cecam.orgresearch.google

The performance of these models depends heavily on the quality and diversity of the training data. chemrxiv.orgneurips.cc While a model's real-world applicability is often tested on out-of-distribution (OOD) data, the continuous development of new algorithms and larger datasets is steadily improving the accuracy and reliability of these predictive tools. chemrxiv.org

Spectroscopic Property Prediction and Correlation with Experimental Data

A key application of computational chemistry is the simulation of spectra, which aids in the interpretation of experimental data and the structural elucidation of compounds.

Vibrational Spectroscopy (FT-IR, FT-Raman) Simulations

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the vibrational frequencies of molecules. These calculated frequencies can be correlated with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. niscpr.res.innih.gov

The process involves:

Geometry Optimization: The molecule's geometry is first optimized to find its lowest energy structure.

Frequency Calculation: Harmonic vibrational frequencies are then calculated at this optimized geometry. This produces a list of vibrational modes, their frequencies (in cm⁻¹), and their corresponding IR and Raman intensities.

Scaling: A known systematic error in DFT calculations often leads to an overestimation of vibrational frequencies. To correct for this, the calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for the B3LYP functional) to improve agreement with experimental data. niscpr.res.in

For this compound, this analysis helps assign specific peaks in the experimental spectra to the vibrations of particular functional groups, such as the C=O stretch of the aldehyde, the aromatic C-H stretches, and the various ring vibrations. Comparing simulated and experimental spectra can confirm the molecular structure. Studies on related benzaldehyde derivatives show excellent agreement between scaled theoretical wavenumbers and experimental observations. niscpr.res.inresearchgate.net

| Vibrational Assignment | Typical Experimental Range (cm⁻¹) | Typical Calculated (Scaled) Range (cm⁻¹) |

|---|---|---|

| C-H stretch (aldehyde) | 2850 - 2910 | 2780 - 2900 |

| C=O stretch (aldehyde) | 1690 - 1715 | 1680 - 1725 |

| C=C stretch (aromatic) | 1580 - 1610 | 1570 - 1600 |

| C-H bend (aldehyde) | 1350 - 1390 | 1360 - 1400 |

Electronic Absorption Spectroscopy (UV-Vis) Calculations

The electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption spectra can be simulated using computational methods, most commonly Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These calculations predict the absorption wavelengths (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption peaks (molar absorptivity, ε). msu.edulibretexts.org

For this compound, the UV-Vis spectrum is dominated by π → π* transitions within the aromatic rings and the carbonyl group. TD-DFT calculations can predict the energies of these transitions. The inclusion of solvent effects, often using a Polarizable Continuum Model (PCM), is crucial for achieving good agreement with experimental spectra measured in solution. researchgate.net Computational studies on related aromatic aldehydes have shown that TD-DFT can reliably predict the main absorption bands. researchgate.netresearchgate.net

| Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 285 | 0.15 | HOMO -> LUMO | π → π |

| 240 | 0.45 | HOMO-1 -> LUMO | π → π |

| 205 | 0.30 | HOMO -> LUMO+1 | π → π* |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (GIAO method)

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for confirming chemical structures. The most common and reliable method for this is the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT. mdpi.comimist.ma

The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. To convert these shielding values (σ) into chemical shifts (δ), the calculated shielding of a reference compound, usually tetramethylsilane (B1202638) (TMS), is subtracted from the shielding of the nucleus of interest: δ_calc = σ_TMS - σ_calc. imist.ma

For this compound, GIAO calculations can predict the ¹H and ¹³C chemical shifts. This is invaluable for assigning the correct signals to each of the unique protons and carbons in the molecule, especially in the complex aromatic region of the spectrum. Benchmark studies show that DFT methodologies like B3LYP or mPW1PW91, combined with appropriate basis sets, can predict ¹³C chemical shifts with a root-mean-square deviation of around 2 ppm and ¹H shifts within 0.1 ppm, which is accurate enough to distinguish between different isomers or conformers. mdpi.compan.olsztyn.pl

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (aldehyde) | 192.5 |

| C-CHO (ipso) | 136.8 |

| C-CH₂ (ipso) | 145.2 |

| Aromatic CHs (benzaldehyde ring) | 127.0 - 134.0 |

| Aromatic C (ipso, benzyl ring) | 138.5 |

| Aromatic CHs (benzyl ring) | 126.5 - 129.5 |

| CH₂ (methylene bridge) | 40.1 |

Reactivity and Reaction Mechanism Studies

Computational chemistry provides profound insights into how chemical reactions occur. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the most likely reaction pathway.

For this compound, computational studies can elucidate various mechanistic aspects:

Formation Mechanisms: The synthesis of this compound and its derivatives, for example via chromium-catalyzed cross-coupling reactions, can be studied computationally to understand the role of the catalyst and the key bond-forming steps. rsc.org

Reaction with Nucleophiles: The aldehyde group is susceptible to nucleophilic attack. Computational modeling can investigate the mechanism of reactions like the Knoevenagel condensation, clarifying the role of catalysts and predicting the stereochemical outcome. researchgate.net

Radical Reactions: The benzyl C-H bonds can be involved in radical reactions. Theoretical calculations can determine bond dissociation energies (BDEs), providing a quantitative measure of the stability of the resulting benzyl radical and predicting the molecule's reactivity toward radical abstraction. chemistrydocs.com

These studies often employ DFT to map out the reaction coordinates. The energies of key points on the surface (reactants, products, intermediates, and transition states) are then often re-calculated with a higher-level theory like CCSD(T) to obtain more accurate reaction energetics. tu-darmstadt.de This combined approach provides a detailed and reliable picture of the reaction mechanism. researchgate.net

Transition State Theory (TST) for Kinetic Parameter Prediction

Transition State Theory (TST) is a fundamental model in chemical kinetics used to explain the rates of elementary chemical reactions. umn.eduwikipedia.org The theory posits that for a reaction to proceed from reactants to products, it must pass through a specific, high-energy configuration known as the transition state or activated complex. wikipedia.org This transition state represents a saddle point on the potential energy surface, corresponding to the highest energy barrier along the minimum energy reaction path. umn.eduwikipedia.org

The core idea of TST is the assumption of a quasi-equilibrium between the reactant molecules and the activated complexes. wikipedia.org The rate of the reaction is then determined by the rate at which these activated complexes decompose into products. solubilityofthings.com This framework provides a method to calculate the rate constant (k) of a reaction, connecting macroscopic kinetic parameters to the microscopic properties of the molecules involved. numberanalytics.com

The relationship between the rate constant and temperature is famously described by the Arrhenius equation:

k = A e-Ea/RT

Where:

k is the rate constant.

A is the pre-exponential factor, related to the frequency of collisions with the correct orientation.

Ea is the activation energy, the minimum energy required for the reaction to occur.

R is the universal gas constant.

T is the absolute temperature.

TST provides a theoretical basis for understanding and calculating the Arrhenius parameters, Ea and A. In computational chemistry, TST is used to predict these kinetic parameters by first locating the geometry of the transition state (TS) on a computed potential energy surface. numberanalytics.comfiveable.me Methods like Density Functional Theory (DFT) are often employed to calculate the energies of the reactants and the transition state. canterbury.ac.ukresearchgate.net The activation energy (Ea) is then determined as the difference in energy between the transition state and the reactants. rsc.org

Automated computational workflows can perform transition state searches with minimal user input beyond the structures of the reactants and products. researchgate.net These tools can validate the found transition state and use it to derive kinetic parameters, which is essential for studying complex reaction networks in fields like combustion and atmospheric chemistry. fiveable.meresearchgate.netchemrxiv.org For reactions involving aldehydes, TST has been successfully applied to study hydrogen-abstraction reactions, with computational results showing good agreement with experimental data. acs.org

The table below illustrates typical kinetic parameters that can be predicted for a hypothetical hydrogen abstraction reaction from the benzylic position of this compound by a hydroxyl radical (•OH), based on computational TST studies of similar molecules.

| Parameter | Predicted Value | Unit | Computational Method Basis |

|---|---|---|---|

| Activation Energy (Ea) | 5.8 | kcal/mol | DFT (e.g., B3LYP/6-31+G(d)) |

| Pre-exponential Factor (A) | 2.1 x 10¹¹ | s⁻¹ | TST Calculation |

| Rate Constant (k) at 298 K | 1.5 x 10⁸ | L mol⁻¹s⁻¹ | Calculated via Arrhenius Equation |

| Enthalpy of Activation (ΔH‡) | 5.2 | kcal/mol | TST Calculation |

| Entropy of Activation (ΔS‡) | -15.4 | cal mol⁻¹K⁻¹ | TST Calculation |

Thermodynamic Parameter Estimation via Molecular Group Contribution Methods

Group contribution methods are widely used techniques for estimating the thermodynamic properties of chemical compounds based on their molecular structure. wikipedia.org These methods operate on the principle that a molecule can be dissected into a set of distinct functional groups, and a given thermodynamic property, such as the standard enthalpy of formation (ΔH°f), can be calculated as the sum of the contributions from these individual groups. wikipedia.org This approach is significantly faster than experimental measurements or high-level quantum mechanical calculations and is a cornerstone of chemical process design. mdpi.commdpi.com

One of the most established and successful group contribution techniques is the Benson Group Additivity method. wikipedia.orgnih.gov In this scheme, groups are defined not just by atoms but also by their bonding environment. For instance, a carbon atom is defined by its own atomic identity and the identities of the atoms bonded to it. wikipedia.org The total enthalpy of formation of a molecule is calculated by summing the pre-determined Group Additivity Values (GAVs) for all its constituent groups, along with corrections for non-additive effects like ring strain or steric interactions. nih.gov

The general formula for this estimation is:

ΔH°f = Σ (Ni * GAVi) + Σ (Correction Terms)

Where:

Ni is the number of times group i appears in the molecule.

GAVi is the enthalpy contribution of group i.

Recent studies have refined and updated GAVs for a wide range of organic compounds, including substituted benzenes, to achieve "chemical accuracy" (typically within 1 kcal/mol or 4.2 kJ/mol of experimental values). mdpi.com These updated parameters allow for reliable prediction of thermochemical data for complex molecules like this compound. mdpi.com

To estimate the standard gas-phase enthalpy of formation (ΔH°f (g, 298.15 K)) for this compound, the molecule is broken down into its Benson groups. The table below details this breakdown and the calculation based on established GAVs. mdpi.comnih.gov

| Group Type | Benson Group Notation | Description | Count (N) | GAV (kJ/mol) | Contribution (N × GAV) (kJ/mol) |

|---|---|---|---|---|---|

| Aromatic C-H | CB-(H) | Aromatic carbon bonded to Hydrogen | 8 | 13.8 | 110.4 |

| Aromatic C-C | CB-(C) | Aromatic carbon bonded to another Carbon | 3 | 23.0 | 69.0 |

| Aromatic C-CHO | CB-(CO) | Aromatic carbon bonded to Aldehyde group | 1 | 20.9 | 20.9 |

| Aldehyde | CO-(CB)(H) | Aldehyde group bonded to an aromatic Carbon | 1 | -109.2 | -109.2 |

| Methylene | C-(CB)₂(H)₂ | CH₂ group bonded to two aromatic Carbons | 1 | 20.5 | 20.5 |

| Ortho Correction | Ortho (CB-CH₂)(CB-CHO) | Correction for adjacent benzyl and aldehyde groups | 1 | 3.5 | 3.5 |

| Total Estimated ΔH°f | 118.1 |

Reactive System Kinetics and Reaction Pathway Delineation

Understanding the complete reaction mechanism, or pathway, is crucial for controlling chemical transformations. Computational chemistry provides powerful tools for delineating these pathways, identifying intermediates, and characterizing the transition states that connect them. canterbury.ac.ukmdpi.com This detailed mechanistic insight allows for the prediction of product distributions and the optimization of reaction conditions. solubilityofthings.com

For complex organic molecules like this compound and its derivatives, Density Functional Theory (DFT) is a commonly used method to map out the potential energy surface of a reaction. canterbury.ac.uknih.gov By calculating the energies of reactants, products, and all conceivable intermediates and transition states, researchers can trace the most energetically favorable route for a given transformation. researchgate.net Such studies have been performed on benzaldehyde to investigate its reaction with various nucleophiles, identifying multiple transition states corresponding to steps like hemiaminal formation and subsequent water elimination to form a Schiff base. canterbury.ac.ukresearchgate.net

Reactive molecular dynamics (MD) simulations offer another approach, particularly for exploring complex reaction environments or processes that occur at interfaces, such as the air-water interface relevant to atmospheric chemistry. nih.gov These simulations can reveal dynamic solvation effects and their influence on reactivity, which might not be captured by static quantum chemical calculations. nih.gov

A plausible reaction pathway for this compound is its oxidation, a common transformation for aldehydes. The table below delineates a hypothetical multi-step pathway for the oxidation of this compound to 2-benzylbenzoic acid, inspired by DFT studies on similar aldehyde oxidation reactions. Each step involves distinct intermediates and is separated by an energy barrier represented by a transition state.

| Step | Reactant(s) | Intermediate/Transition State | Product(s) of Step | Description |

|---|---|---|---|---|

| 1 | This compound + H₂O | Transition State 1 (TS1) | Gem-diol Intermediate | Nucleophilic attack of water on the carbonyl carbon to form a hydrate (B1144303) (gem-diol). |

| 2 | Gem-diol Intermediate + •OH | Transition State 2 (TS2) | Acyl Radical + H₂O | Hydrogen abstraction from one of the hydroxyl groups of the gem-diol by a radical species. |

| 3 | Acyl Radical + O₂ | Transition State 3 (TS3) | Peroxyacyl Radical | Rapid addition of molecular oxygen to the acyl radical. |

| 4 | Peroxyacyl Radical | Transition State 4 (TS4) | 2-Benzylbenzoic Acid + •OH | Intramolecular rearrangement and subsequent steps leading to the final carboxylic acid product and regeneration of a radical. |

Advanced Analytical Characterization of 2 Benzylbenzaldehyde

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the identity and purity of synthesized 2-Benzylbenzaldehyde. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide a comprehensive view of the molecular structure.

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework of this compound. nih.govirjes.com

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of this compound exhibits distinct signals corresponding to the aldehydic proton, the benzylic methylene (B1212753) protons, and the aromatic protons on the two phenyl rings.

The aldehydic proton is typically observed as a singlet in the downfield region of the spectrum, around 9.5-10.5 ppm, due to the deshielding effect of the adjacent carbonyl group. The benzylic protons (CH₂) appear as a singlet around 4.0-4.5 ppm. The aromatic protons, located on two different benzene (B151609) rings, present a complex series of multiplets between 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns can be determined using high-field NMR instruments. rsc.org For instance, spectra measured on a 600 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard provide high-resolution data. rsc.org

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | ~10.2 | Singlet |

| Aromatic (Ar-H) | ~7.2 - 7.9 | Multiplet |

| Benzyl (B1604629) (-CH₂-) | ~4.3 | Singlet |

Note: Values are approximate and can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope, signals are often weaker than in ¹H NMR. libretexts.org The spectrum for this compound shows distinct resonances for each unique carbon atom.

The carbonyl carbon of the aldehyde group is the most deshielded, appearing far downfield, typically between 190 and 200 ppm. libretexts.org The aromatic carbons resonate in the range of 120-140 ppm, with quaternary carbons showing different intensities compared to protonated carbons. The benzylic carbon (CH₂) signal is found in the aliphatic region, generally around 35-45 ppm. nih.gov The use of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between CH, CH₂, and CH₃ groups. mdpi.com

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~192.8 |

| Aromatic (C-H) | ~126.2 - 134.0 |

| Aromatic (Quaternary) | ~134.3 - 141.6 |

| Benzyl (-CH₂-) | ~37.9 |

Note: Values are approximate and sourced from spectral databases. nih.gov They can vary based on experimental conditions.

While solution-state NMR provides information on the averaged conformation of molecules, solid-state NMR (ssNMR) spectroscopy offers insights into the structure, conformation, and dynamics of molecules in their solid, crystalline, or amorphous forms. illinois.edusfu.ca For this compound, ssNMR could be employed to study properties not accessible in solution.

Key applications would include the characterization of polymorphism, where a compound exists in multiple crystalline forms. Each polymorph would yield a distinct ssNMR spectrum due to differences in the local chemical environment and intermolecular interactions. sfu.ca Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to narrow the broad lines typically seen in solid samples. illinois.edu By analyzing chemical shift anisotropy and relaxation times (e.g., T1ρ), one can gain detailed information about the degree of crystallinity and the molecular packing within the solid state. illinois.eduboku.ac.at

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing transitions between vibrational energy levels of its chemical bonds. researchgate.net This technique is particularly useful for identifying the functional groups present in a molecule. innovatechlabs.com

FTIR spectroscopy is a rapid and non-destructive technique for identifying the characteristic functional groups in this compound. innovatechlabs.comspectroscopyonline.com The FTIR spectrum displays several key absorption bands that confirm the presence of the aldehyde and the aromatic benzyl moieties. nih.gov

The most prominent peak is the strong C=O stretching vibration of the aldehyde group, which appears in the region of 1680-1715 cm⁻¹. Another characteristic band for the aldehyde is the C-H stretch, which typically consists of two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of the aromatic rings is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The benzylic CH₂ group shows C-H stretching vibrations around 2850-2960 cm⁻¹. mdpi.com

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~3065 | C-H Stretch | Aromatic | Medium |

| ~2930 | C-H Stretch | Benzyl CH₂ | Medium |

| ~2820, ~2720 | C-H Stretch | Aldehyde | Weak |

| ~1700 | C=O Stretch | Aldehyde | Strong |

| ~1598, ~1485, ~1452 | C=C Stretch | Aromatic | Medium-Strong |

Note: Values are approximate and based on vapor-phase IR data. nih.gov They can vary based on the sample state (e.g., liquid film, KBr pellet).

Vibrational Spectroscopy

Raman Spectroscopy and Raman Mapping

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about a molecule's chemical structure and vibrational modes. mst.or.jpupmc.fr The technique involves illuminating a sample with a monochromatic laser source and analyzing the inelastically scattered light. bruker.com The energy difference between the incident and scattered photons, known as the Raman shift, corresponds to the specific vibrational frequencies of the bonds within the molecule. mst.or.jp This results in a unique spectral fingerprint for a given compound. bruker.com For this compound, Raman spectroscopy can identify and characterize its key functional groups. The aromatic C-H stretching, C=C ring vibrations, the aldehydic C=O stretch, and the vibrations of the methylene (-CH2-) bridge would all produce characteristic peaks in the Raman spectrum.

Raman mapping, an extension of this technique, combines spectroscopy with microscopy to generate spatially resolved chemical images. edinst.comrenishaw.com By collecting a full Raman spectrum at each pixel of a defined area, it is possible to visualize the distribution of different chemical components within a sample. edinst.comrenishaw.com This is particularly useful for analyzing heterogeneous materials, such as pharmaceutical tablets or polymer blends, to identify the location and concentration of this compound without the need for labeling or staining. edinst.com The confocal setup of modern Raman microscopes allows for exceptional spatial resolution, often around 300 nm, enabling detailed three-dimensional chemical mapping. upmc.fredinst.com

Table 1: Predicted Raman Shifts for this compound Functional Groups This table is generated based on typical vibrational frequencies for the specified functional groups and is for illustrative purposes.

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| Benzene Ring | C=C Stretch | 1580 - 1610 |

| Benzene Ring | C-H Stretch (Aromatic) | 3000 - 3100 |

| Aldehyde | C=O Stretch | 1680 - 1715 |

| Aldehyde | C-H Stretch | 2720 - 2820 |

| Methylene Bridge | -CH₂- Scissoring | 1445 - 1475 |

| Methylene Bridge | C-H Stretch (Aliphatic) | 2850 - 2960 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method that can provide information on the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis. mdpi.comshimadzu.com When coupled with chromatographic separation techniques, MS allows for the identification and quantification of specific components within complex mixtures. wikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to analyze volatile and semi-volatile compounds. thermofisher.com In this technique, the sample is first vaporized and separated into its components as it passes through a capillary column. thermofisher.com Each separated component then enters the mass spectrometer, where it is ionized, typically by electron impact (EI), causing the molecule to fragment in a reproducible pattern. thermofisher.comscholarsresearchlibrary.com

For this compound (C₁₄H₁₂O, Molar Mass: 196.24 g/mol ), GC-MS analysis would yield a mass spectrum showing a molecular ion peak (M⁺) corresponding to its molecular weight, along with a series of fragment ions. nih.gov The fragmentation pattern serves as a chemical fingerprint, allowing for unambiguous identification by comparing it to spectral libraries like the NIST library. scholarsresearchlibrary.com The time it takes for the compound to elute from the GC column, its retention time, provides an additional layer of identification. thermofisher.com

Table 2: Key Properties of this compound for GC-MS Analysis

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₂O | nih.gov |

| Molar Mass | 196.24 g/mol | nih.gov |

| Monoisotopic Mass | 196.088815 Da | nih.gov |

| Ionization Method | Electron Impact (EI) | scholarsresearchlibrary.com |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis of mass spectrometry. wikipedia.org It is particularly suited for analyzing compounds that are non-volatile, thermally unstable, or have high polarity, which are often challenging to analyze by GC-MS. wikipedia.orgalstesting.co.th The eluent from the LC column is introduced into the MS via an interface, most commonly an electrospray ionization (ESI) source, which generates gas-phase ions from the liquid stream. wikipedia.org

While this compound is amenable to GC-MS, LC-MS offers a complementary approach, especially when analyzing complex biological or environmental samples. researchgate.net The technique can be tailored for different analytes by modifying the LC mobile phase and gradient, as well as the MS ionization parameters. nih.gov In some cases, chemical derivatization may be employed to enhance the ionization efficiency and chromatographic retention of the target analyte. nih.gov LC-MS can provide both qualitative and quantitative data, confirming the identity of this compound through its molecular weight and providing concentration measurements even at trace levels. shimadzu.comwikipedia.org

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is an advanced mass spectrometry technique renowned for its exceptionally high mass resolving power and mass accuracy. nationalmaglab.orgresearchgate.net It operates by trapping ions in a strong, uniform magnetic field within an analyzer cell. mdpi.comresearchgate.net The trapped ions are excited into a circular orbit, and the frequency of this cyclotron motion is inversely proportional to the ion's mass-to-charge ratio. mdpi.com This frequency is detected as an image current, which is then converted into a mass spectrum via a Fourier transform.

The unparalleled performance of FT-ICR MS allows for the unambiguous determination of a molecule's elemental composition from its exact mass. nationalmaglab.orgresearchgate.net For this compound, this technique could measure its mass with sub-ppm (parts-per-million) accuracy, easily distinguishing it from other compounds with the same nominal mass but different elemental formulas (isobars). nationalmaglab.org This capability is critical in complex mixture analysis, such as in petroleomics and metabolomics, where thousands of compounds may be present. nationalmaglab.orgespublisher.com

Table 3: High-Resolution Mass Accuracy for this compound with FT-ICR MS This table illustrates the principle of high-resolution mass measurement.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂O |

| Theoretical Exact Mass | 196.088815 Da |

| Hypothetical Measured Mass (FT-ICR MS) | 196.088810 Da |

| Mass Error | -0.000005 Da |

| Mass Accuracy | -2.5 ppm |

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate, identify, and quantify components in a liquid mixture. mst.or.jpijsdr.org The technique involves pumping a liquid sample (mobile phase) through a column packed with a solid adsorbent material (stationary phase). ijsdr.org The separation is achieved because each component in the mixture interacts differently with the stationary phase, causing them to travel through the column at different speeds and elute at different times. ijsdr.org

HPLC is highly versatile and can be applied to a wide range of analytes, including this compound. mst.or.jpvwr.com A common method for a compound like this compound would be reversed-phase HPLC, which uses a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile). mst.or.jp Detection is often performed using a UV detector, as the aromatic rings in this compound absorb ultraviolet light. alstesting.co.th By comparing the retention time and UV spectrum of a peak in a sample to that of a known standard, the presence and concentration of this compound can be determined. mst.or.jprsc.org

Table 4: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile (B52724) and Water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | ~254 nm (for aromatic ring absorption) |

| Column Temperature | 30 °C |

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant evolution from conventional High-Performance Liquid Chromatography (HPLC). By utilizing columns packed with sub-2 µm particles, UHPLC systems operate at much higher pressures, leading to dramatically increased resolution, sensitivity, and speed of analysis. ijsrtjournal.comusp.org This advanced separation technique is exceptionally well-suited for the analysis of organic molecules like this compound, allowing for rapid purity checks, impurity profiling, and precise quantification. nih.govwaters.com

The core advantage of UHPLC is its ability to provide faster and more efficient separations. usp.org The higher pressure limits of a UHPLC instrument enable the use of columns with smaller particles, which enhances the interaction between the mobile phase and the stationary phase, resulting in sharper and better-resolved peaks in the chromatogram. ijsrtjournal.comusp.org A typical UHPLC method for a compound such as this compound would involve a reversed-phase column (e.g., a C18) and a gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol. americanpharmaceuticalreview.comfrontiersin.org Detection is commonly performed using a Photo Diode Array (PDA) detector, which provides spectral data, or a Mass Spectrometry (MS) detector for enhanced sensitivity and specificity. waters.comamericanpharmaceuticalreview.com

The development of a UHPLC method for this compound would aim to achieve a short run time while ensuring a complete separation of the main compound from any potential impurities or degradation products. chromatographyonline.com The parameters outlined in the table below represent a typical starting point for such a method.

Table 1: Representative UHPLC Method Parameters for this compound Analysis

| Parameter | Value/Description | Rationale |

|---|---|---|

| Instrument | UHPLC System with PDA or MS Detector | High pressure and low dispersion are required for sub-2 µm particle columns. ijsrtjournal.com |

| Column | C18, 1.7 µm particle size, 2.1 x 50 mm | C18 is a common reversed-phase chemistry for non-polar to moderately polar analytes; sub-2 µm particles ensure high efficiency. chromatographyonline.com |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. Formic acid aids in protonation and improves peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent (eluent) for eluting the analyte from the column. |

| Flow Rate | 0.5 mL/min | A typical flow rate for a 2.1 mm internal diameter column, balancing speed and pressure. chromatographyonline.com |